Methyl 2-propyl-1,3-benzoxazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-propyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-5-10-13-9-7-4-6-8(11(9)16-10)12(14)15-2/h4,6-7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWASRXUZKVBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC(=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This classical approach involves the cyclization of o-aminophenols or their derivatives with aldehydes or carboxylic acids, often employing acid catalysis or dehydrating agents to facilitate ring closure.
Procedure Details
- Starting Materials: o-Nitrophenol derivatives or methyl benzoate derivatives substituted with appropriate groups.
- Reagents: Aldehydes (e.g., propanal), methyl benzoate derivatives, or substituted benzoic acids.
- Catalysts: Polyethylene glycol-bound sulphonic acid (PEG-SO3H), which acts as a green, recyclable acid catalyst.
- Reaction Conditions:
- Solvent mixture of dioxane and chloroform (1:1 ratio).
- Reflux at 60–65°C for 5–6 hours.
- Monitoring via Thin Layer Chromatography (TLC).
- Workup: Post-reaction cooling, filtration to remove catalyst, washing with ammonia solution, and recrystallization from suitable solvents.
Key Research Findings
- The synthesis of methyl 2-propyl-1,3-benzoxazole-6-carboxylate was achieved from o-nitrophenol methyl benzoate and propanal using PEG-SO3H, with yields confirmed by NMR and HRMS.
- The reaction mechanism involves initial formation of an imine intermediate, cyclization, and subsequent oxidation to form the benzoxazole ring.
Green and Catalytic Approaches
Ionic Liquid Catalysis
- Recent studies have employed imidazolium chlorozincate (II) ionic liquids as catalysts under solvent-free ultrasound irradiation, promoting efficient cyclization with moderate to high yields.
- Reaction Conditions:
- Catalyst loading: approximately 4 mg.
- Ultrasound irradiation for about 30 minutes.
- Solvent-free environment enhances green chemistry credentials.
Advantages
- Reduced reaction time.
- Recyclability of catalysts.
- Environmentally benign conditions.
Research Data
- The mechanism involves activation of aldehyde carbonyl groups by the ionic catalyst, facilitating nucleophilic attack by o-aminophenol derivatives, followed by cyclization and oxidation.
Alternative Synthetic Routes
Hydrazide Intermediates and Condensation
- Synthesis of benzoxazole derivatives via hydrazide intermediates obtained from o-nitrophenol methyl benzoate and hydrazine hydrate.
- Subsequent condensation with aromatic aldehydes yields benzoxazole derivatives, including methyl 2-propyl-1,3-benzoxazole-7-carboxylate.
Reaction Conditions
- Reflux in methanol with catalytic acetic acid.
- Recrystallization for purification.
Research Findings
- This method emphasizes the versatility of hydrazide intermediates and their condensation with aldehydes to form benzoxazoles with various substituents, including the methyl ester at position 7.
Data Summary and Comparative Table
| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Conventional cyclization | o-Nitrophenol methyl benzoate + propanal | PEG-SO3H | Dioxane:Chloroform (1:1) | 60–65°C | 5–6 hrs | Moderate to good | Recrystallization improves purity |
| Ionic liquid catalysis | o-Aminophenol derivatives + aldehyde | Imidazolium chlorozincate | Solvent-free | Ambient | 30 min | High | Environmentally friendly |
| Hydrazide condensation | Hydrazide intermediates + aromatic aldehyde | None | Methanol | Reflux | 4–6 hrs | Good | Recrystallization for purification |
Mechanistic Insights
The synthesis generally proceeds via:
- Activation of the aldehyde or carboxylate group by acid catalysts or ionic liquids.
- Nucleophilic attack by o-aminophenol or hydrazide intermediates.
- Cyclization to form the benzoxazole ring.
- Oxidation (air or other oxidants) to aromatize the ring system.
Notes on Optimization and Green Chemistry
- Catalysts like PEG-SO3H and ionic liquids significantly reduce reaction times and improve yields.
- Solvent-free conditions or minimal solvent use align with sustainable practices.
- Recyclability of catalysts and mild reaction conditions are advantageous for industrial applications.
Scientific Research Applications
Medicinal Chemistry
Benzoxazole derivatives exhibit a range of biological activities, making them valuable in drug development. Methyl 2-propyl-1,3-benzoxazole-7-carboxylate has been investigated for:
- Antimicrobial Activity : Studies show that this compound possesses significant antibacterial and antifungal properties. It has been tested against various pathogens with promising results.
- Anticancer Properties : Preliminary research indicates that this compound can exhibit cytotoxic effects against different cancer cell lines. For instance, it has shown potential against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Research on this compound has revealed its interaction with various biological targets:
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression and microbial resistance.
- Gene Expression Modulation : The compound may alter gene expression patterns, impacting cellular functions and responses to stress.
The following table summarizes the anticancer activity of this compound compared to other known compounds:
| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |
|---|---|---|
| This compound | TBD | TBD |
| UK-1 | 31 ± 5 (24h) | 17 ± 2 (24h) |
| Mitomycin-C | 5 ± 2 (24h) | 4.5 μM (24h) |
Note: TBD indicates that specific IC50 values for this compound were not reported in the available literature.
Anticancer Research
A significant study focused on the cytotoxic effects of various benzoxazole analogs highlighted that structural modifications can enhance anticancer activity. The importance of substituents on the benzoxazole ring was emphasized in modulating potency against cancer cell lines.
Antimicrobial Studies
In vitro evaluations have demonstrated that benzoxazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using broth dilution methods.
Mechanism of Action
The mechanism of action of Methyl 2-propyl-1,3-benzoxazole-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzoxazole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing binding and activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in Benzoxazole Esters
- In contrast, phenyl groups introduce resonance effects, which may modulate reactivity in electrophilic substitutions .
- Stereochemical Considerations : Unlike spiroacetals like S4a (), which exhibit complex stereoisomerism, the benzoxazole core is planar, limiting stereochemical diversity but enhancing synthetic reproducibility .
Functional Group Comparisons
- Esters vs. Acetals : The methyl ester in the target compound contrasts with acetals like 2-propyl-1,3-dioxolane (). Acetals are hydrolytically labile under acidic conditions, whereas benzoxazole esters are more stable, making the latter preferable for applications requiring prolonged shelf life .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for the target compound are absent in the evidence, inferences can be drawn:
- Lipophilicity : The propyl group increases hydrophobicity compared to phenyl-substituted analogs, impacting membrane permeability in biological systems.
- Stability : The benzoxazole ring’s aromaticity likely confers thermal and oxidative stability, contrasting with lactones () or acetals, which may degrade under harsh conditions .
Biological Activity
Methyl 2-propyl-1,3-benzoxazole-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in assessing these properties.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 16 | 32 |
| Staphylococcus aureus | 8 | 16 |
| Bacillus subtilis | 4 | 8 |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazole derivatives. This compound has shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 10.0 |
| HCT-116 (colon cancer) | 15.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized various benzoxazole derivatives and evaluated their antimicrobial activity. This compound was among the most effective compounds tested against E. coli and S. aureus. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the benzoxazole structure could enhance antimicrobial efficacy . -
Anticancer Research :
In another investigation focusing on anticancer properties, this compound was tested on multiple cancer cell lines. Results showed that the compound significantly inhibited cell proliferation in MCF-7 and A549 cells, suggesting its potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to specific biological targets such as COX-2 and IMPDH. These studies revealed favorable binding interactions, which correlate with the observed biological activities:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -8.5 |
| IMPDH | -9.0 |
These findings suggest that the compound may inhibit these targets effectively, contributing to its anti-inflammatory and anticancer effects .
Q & A
Q. What are the established synthetic routes for Methyl 2-propyl-1,3-benzoxazole-7-carboxylate, and how can reaction conditions be optimized?
A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with a propionyl derivative (e.g., propionic acid or anhydride) under reflux conditions. For example, analogous procedures for benzoxazole derivatives suggest refluxing the amine precursor with excess carboxylic acid for 15–24 hours in a high-boiling solvent (e.g., polyphosphoric acid or acetic acid) . To optimize yield, variables such as reaction time, temperature, and stoichiometry of the propylating agent should be systematically tested. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR can confirm the benzoxazole core and substituent positions. The methyl ester at C7 typically appears as a singlet (~3.9 ppm in ), while the propyl group shows characteristic triplet/multiplet patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement can resolve molecular geometry and confirm regiochemistry. Hydrogen-bonding patterns, critical for crystal packing, are analyzed via graph-set notation (e.g., motifs) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How can purity and stability be assessed during storage?
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to monitor degradation products .
- Stability Studies : Store the compound in airtight containers under inert gas (N/Ar) at –20°C. Periodic NMR or HPLC checks over 6–12 months can assess hydrolytic or oxidative degradation, particularly of the ester group .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state properties of this compound?
Hydrogen bonding and π-π stacking dominate crystal packing. Graph-set analysis (as per Etter’s rules) can classify interactions, such as C=O···H–N hydrogen bonds between benzoxazole rings. Computational tools (e.g., CrystalExplorer) quantify interaction energies, while variable-temperature XRD reveals thermal expansion effects on lattice parameters .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- NMR Discrepancies : Compare solvent effects (e.g., DMSO vs. CDCl) on chemical shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Crystallographic Ambiguities : Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian software) to distinguish between conformational isomers .
Q. How can synthetic yields be improved for large-scale production?
- Catalysis : Screen Lewis acids (e.g., ZnCl) or ionic liquids to accelerate cyclocondensation.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, minimizing side reactions.
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to model aggregation behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
